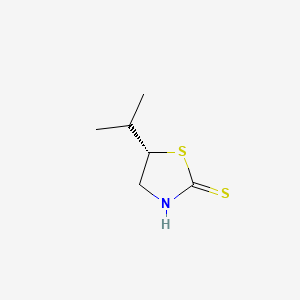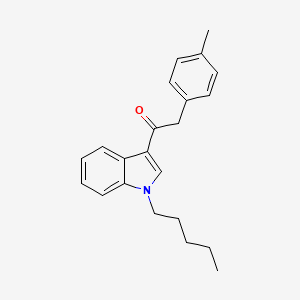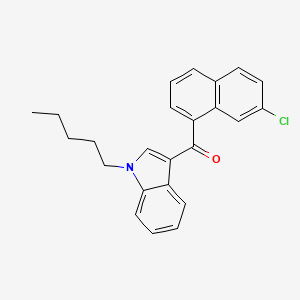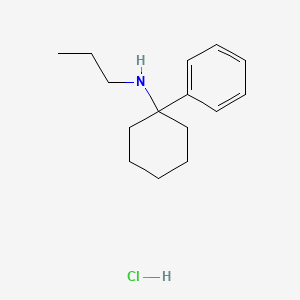
PCPr (盐酸盐)
科学研究应用
PCPr (盐酸盐) 有几个科学研究应用,包括:
化学: 用作分析化学和法医毒理学中的参考标准.
生物学: 研究其对中枢神经系统的影响及其作为了解解离性麻醉剂的模型化合物的潜力.
工业: 用于开发设计类药物的分析方法和检测技术.
作用机制
PCPr (盐酸盐) 通过充当 N-甲基-D-天冬氨酸 (NMDA) 受体的拮抗剂而发挥作用,该受体参与突触可塑性和记忆功能。 通过阻断 NMDA 受体,PCPr 扰乱正常的神经传递,从而导致其解离和致幻作用 . 此外,它可能与其他神经递质系统相互作用,包括多巴胺和血清素途径 .
生化分析
Cellular Effects
PCPr (hydrochloride) is known to have effects on various types of cells and cellular processes . It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
It is believed that it may interact with transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles
准备方法
合成路线和反应条件
PCPr (盐酸盐) 的合成涉及环己酮与苯基溴化镁反应生成 1-苯基环己醇。然后,将此中间体与丙胺反应生成 1-苯基-N-丙基环己胺。 最终产物 PCPr (盐酸盐) 是通过用盐酸处理 1-苯基-N-丙基环己胺来获得的,以形成盐酸盐 .
工业生产方法
由于 PCPr (盐酸盐) 被归类为设计类药物,并且其合法用途有限,因此其工业生产方法没有得到充分的记载。 大型有机合成的一般原则,例如优化反应条件、使用高效催化剂以及采用重结晶等纯化技术,将适用。
化学反应分析
反应类型
PCPr (盐酸盐) 经历各种化学反应,包括:
氧化: PCPr 可被氧化以形成相应的酮或羧酸。
还原: PCPr 的还原可产生仲胺或醇。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 卤代烷和酰氯等试剂用于取代反应.
形成的主要产物
氧化: 形成酮或羧酸。
还原: 形成仲胺或醇。
取代: 形成各种取代衍生物.
相似化合物的比较
PCPr (盐酸盐) 与其他芳基环己胺化合物相似,例如:
苯环利定 (PCP): PCPr 的效力略低于苯环利定,但具有相似的解离和致幻作用.
依替西克林 (PCE): PCPr 的效力低于其乙基同系物依替西克林.
PCMEA、PCEEA 和 PCMPA: 这些化合物是 PCPr 的衍生物,具有不同的烷基,导致效力和作用的不同.
属性
IUPAC Name |
1-phenyl-N-propylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N.ClH/c1-2-13-16-15(11-7-4-8-12-15)14-9-5-3-6-10-14;/h3,5-6,9-10,16H,2,4,7-8,11-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGNSXPOHRQRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1(CCCCC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B594070.png)
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594071.png)
![[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594075.png)
![[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594076.png)
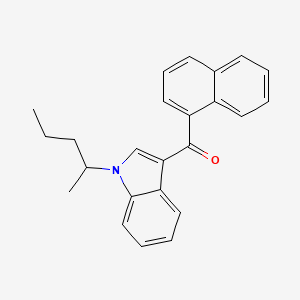
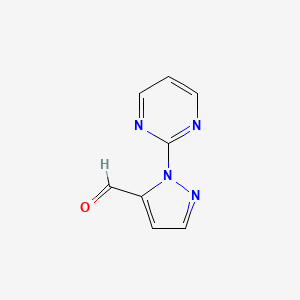
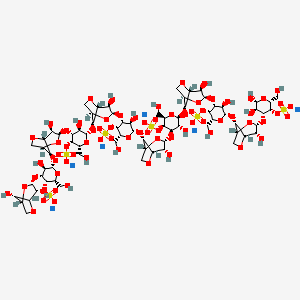
![[1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594081.png)
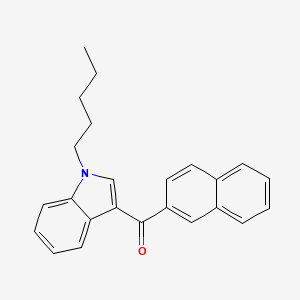
![[1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B594083.png)
![6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B594087.png)
